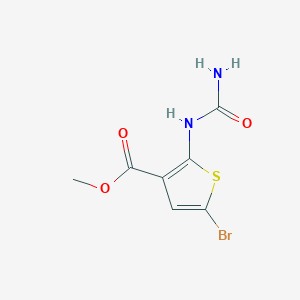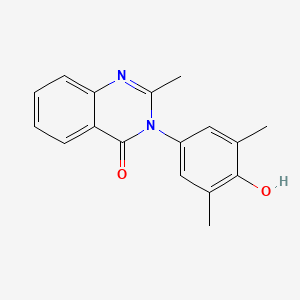![molecular formula C9H5IOS B11843699 3-Iodobenzo[b]thiophene-2-carbaldehyde](/img/structure/B11843699.png)
3-Iodobenzo[b]thiophene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodobenzo[b]thiophene-2-carbaldehyde is a heterocyclic compound that belongs to the class of benzothiophenes It is characterized by the presence of an iodine atom at the third position and an aldehyde group at the second position of the benzo[b]thiophene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodobenzo[b]thiophene-2-carbaldehyde typically involves the iodocyclization of alkynes bearing tethered nucleophiles. This method is highly effective for constructing and diversifying heterocycles. The reaction conditions often include the use of iodonium electrophiles to achieve the desired iodocyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of iodocyclization and the use of efficient synthetic routes can be adapted for large-scale production, ensuring high yields and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Iodobenzo[b]thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the third position can be substituted with other functional groups through palladium-catalyzed coupling reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Palladium catalysts and appropriate ligands are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Various substituted benzo[b]thiophenes.
Oxidation Reactions: Benzo[b]thiophene-2-carboxylic acid.
Reduction Reactions: Benzo[b]thiophene-2-methanol.
Wissenschaftliche Forschungsanwendungen
3-Iodobenzo[b]thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules.
Industry: Used in the synthesis of materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 3-Iodobenzo[b]thiophene-2-carbaldehyde involves its interaction with various molecular targets. The iodine atom and the aldehyde group play crucial roles in its reactivity. The compound can undergo electrophilic substitution reactions, where the iodine atom is replaced by other functional groups. Additionally, the aldehyde group can participate in nucleophilic addition reactions, leading to the formation of various derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[b]thiophene-2-carbaldehyde: Lacks the iodine atom at the third position.
3-Bromobenzo[b]thiophene-2-carbaldehyde: Contains a bromine atom instead of iodine.
3-Chlorobenzo[b]thiophene-2-carbaldehyde: Contains a chlorine atom instead of iodine.
Uniqueness
3-Iodobenzo[b]thiophene-2-carbaldehyde is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher reactivity make it a valuable intermediate for further functionalization and derivatization .
Eigenschaften
Molekularformel |
C9H5IOS |
|---|---|
Molekulargewicht |
288.11 g/mol |
IUPAC-Name |
3-iodo-1-benzothiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H5IOS/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-5H |
InChI-Schlüssel |
VOTSZFTXLSSHSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(S2)C=O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11843618.png)









![3-Amino-2-(benzo[D][1,3]dioxol-5-YL)quinazolin-4(3H)-one](/img/structure/B11843686.png)



